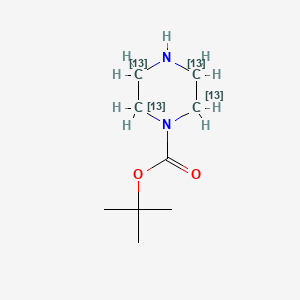
N-Boc-piperazine-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-piperazine-13C4 is a labeled compound used in various scientific research applications. The compound is a derivative of piperazine, where the nitrogen atoms are protected by a tert-butoxycarbonyl (Boc) group. The “13C4” label indicates that four carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon. This labeling is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-piperazine-13C4 typically involves the following steps:
Chlorination: Diethanolamine is reacted with thionyl chloride to form a chlorinated intermediate.
Boc Protection: The intermediate is then treated with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium carbonate to protect the nitrogen atoms.
Ammonolysis and Cyclization: The protected intermediate undergoes ammonolysis and cyclization to form this compound
Industrial Production Methods
For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and solvents like ethyl acetate are used for extraction and purification. The final product is obtained with a high yield of around 93.8% and a purity of 99.72% .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-piperazine-13C4 undergoes various chemical reactions, including:
Substitution Reactions: It can react with aromatic halides through Buchwald-Hartwig amination to form corresponding amine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Buchwald-Hartwig Amination: This reaction typically involves the use of palladium catalysts and bases such as potassium carbonate.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions are typically amine derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals .
Applications De Recherche Scientifique
N-Boc-piperazine-13C4 is widely used in scientific research due to its unique properties:
Mécanisme D'action
The mechanism of action of N-Boc-piperazine-13C4 involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-piperazine: A closely related compound with similar protective groups but without the isotopic labeling.
N,N-bis-Boc-piperazine: Another derivative used in similar applications but with different protective groups.
Uniqueness
N-Boc-piperazine-13C4 is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and mass spectrometry studies. This labeling allows for more precise tracking and analysis of the compound in various research applications .
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
190.22 g/mol |
Nom IUPAC |
tert-butyl (2,3,5,6-13C4)1,4-diazinane-1-carboxylate |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4+1,5+1,6+1,7+1 |
Clé InChI |
CWXPZXBSDSIRCS-SQLBHGNYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1[13CH2][13CH2]N[13CH2][13CH2]1 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


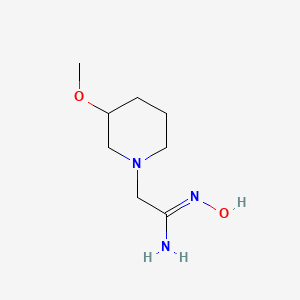
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol](/img/structure/B13437121.png)
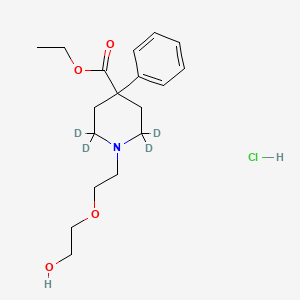
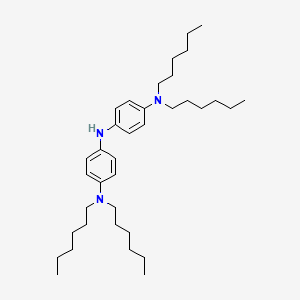
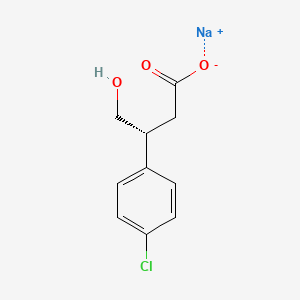
![[(2S)-1-[[3-(2-bromoethoxy)-4-chloro-1-oxoisochromen-7-yl]amino]-1-oxopropan-2-yl] N-phenylcarbamate](/img/structure/B13437138.png)
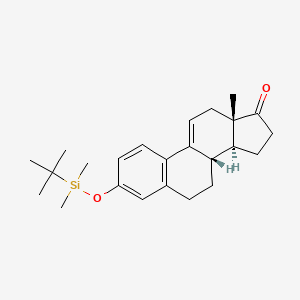
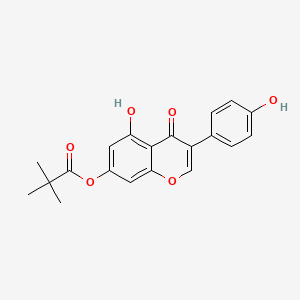
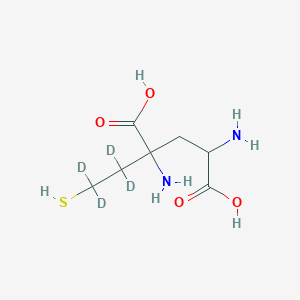
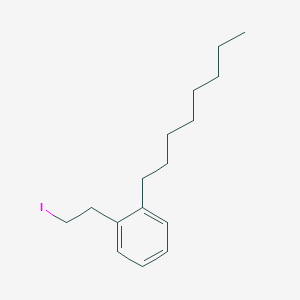
![2-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,8-dihydroxy-6-methoxyxanthen-9-one](/img/structure/B13437157.png)
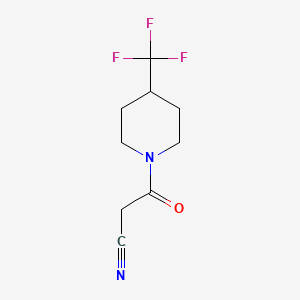
![N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13437171.png)
![2-Amino-2-[4-(2-methylpropyl)phenyl]acetamide](/img/structure/B13437172.png)
